(3-bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone
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Overview
Description
(3-bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone is a complex organic compound with a unique structure that combines a bromophenyl group, an imino group, and a pyridinylmethyl group attached to a lambda6-sulfanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone typically involves multi-step organic reactions. One common method starts with the bromination of phenyl compounds to introduce the bromophenyl group. This is followed by the formation of the imino group through a condensation reaction with an appropriate amine. The pyridinylmethyl group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the lambda6-sulfanone core through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the reactions proceed under mild conditions, reducing the risk of side reactions and improving the overall purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3-bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- (3-bromophenyl)(imino)[(pyridin-2-yl)methyl]-lambda6-sulfanone
- (3-chlorophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone
- (3-bromophenyl)(imino)[(pyridin-4-yl)methyl]-lambda6-sulfanone
Uniqueness
(3-bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone is unique due to the specific positioning of the bromophenyl and pyridinylmethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the lambda6-sulfanone core also imparts distinct properties that differentiate it from other similar compounds.
Properties
CAS No. |
2680539-28-8 |
---|---|
Molecular Formula |
C12H11BrN2OS |
Molecular Weight |
311.2 |
Purity |
95 |
Origin of Product |
United States |
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